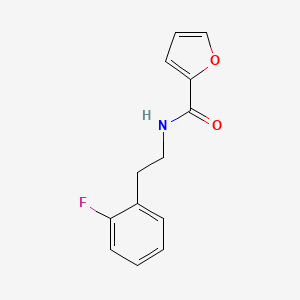

n-(2-Fluorophenethyl)furan-2-carboxamide

Description

N-(2-Fluorophenethyl)furan-2-carboxamide is a synthetic compound featuring a furan-2-carboxamide scaffold substituted with a 2-fluorophenethyl group.

Properties

Molecular Formula |

C13H12FNO2 |

|---|---|

Molecular Weight |

233.24 g/mol |

IUPAC Name |

N-[2-(2-fluorophenyl)ethyl]furan-2-carboxamide |

InChI |

InChI=1S/C13H12FNO2/c14-11-5-2-1-4-10(11)7-8-15-13(16)12-6-3-9-17-12/h1-6,9H,7-8H2,(H,15,16) |

InChI Key |

MCISDMISHOKMAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCNC(=O)C2=CC=CO2)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of n-(2-Fluorophenethyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-fluorophenethylamine. The reaction is carried out under mild conditions, often using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

n-(2-Fluorophenethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The carboxamide group can be reduced to form corresponding amines.

Substitution: The fluorophenethyl group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of n-(2-Fluorophenethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring is known to participate in electron transfer reactions, while the fluorophenethyl group can enhance binding affinity to certain biological receptors. The carboxamide group may facilitate interactions with enzymes or proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Comparisons

The furan-2-carboxamide core is a common motif in bioactive molecules. Key structural variations among analogs include substituents on the aromatic ring and modifications to the carboxamide side chain. Below is a comparative analysis:

Table 1: Structural Features of Furan-2-Carboxamide Derivatives

| Compound Name | Substituent/R-Group | Key Structural Differences |

|---|---|---|

| N-(4-Bromophenyl)furan-2-carboxamide | 4-Bromophenyl | Bromine atom at para position |

| N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide | 1,3,4-Thiadiazole ring | Heterocyclic substituent |

| N-(2-Ethoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide | Ethoxyphenyl + fluorophenoxymethyl | Dual substituents enhancing lipophilicity |

| N-(2-(Dimethylamino)ethyl)furan-2-carboxamide | Dimethylaminoethyl | Basic side chain influencing solubility |

| N-(2-Fluorophenethyl)furan-2-carboxamide | 2-Fluorophenethyl Fluorine at ortho position on phenethyl |

- Electronic Effects : The 2-fluorophenethyl group introduces ortho-substitution, which may increase steric hindrance and alter electronic properties compared to para-substituted analogs like N-(4-bromophenyl)furan-2-carboxamide .

Table 3: Bioactivity of Furan-2-Carboxamide Derivatives

| Compound Name | Target/Activity | IC50/EC50 (nM) | Key Findings |

|---|---|---|---|

| N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide (92) | VEGFR-2 inhibition | 7.4 ± 0.8 | Potent antiangiogenic activity |

| (E)-N-(2-(4-Methoxystyryl)phenyl)furan-2-carboxamide | Chemoprevention in HCT116 cells | N/A | Reduces CSC growth |

| 5-Nitro-N-(2-trifluoromethylphenyl)furan-2-carboxamide (6b) | Antibacterial | N/A | High activity against Gram+ bacteria |

| This compound | Not reported | N/A | Theoretical potential in CNS targets due to fluorophenethyl group |

- Mechanistic Insights : The fluorophenethyl group may enhance blood-brain barrier penetration, making it relevant for neurological targets, unlike analogs with polar groups (e.g., sulfamoyl in ) .

- Therapeutic Gaps : Unlike VEGFR-2 inhibitors () or selenide-containing compounds (), the biological profile of this compound remains underexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.